9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
3-Fmoc-amino-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2·HCl and a molecular weight of 344.84 g/mol . It is primarily used in the field of proteomics research and peptide synthesis . The compound is characterized by the presence of a fluorene-methyloxycarbonyl (Fmoc) protecting group attached to the amino group of pyrrolidine, which is further stabilized as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Deblocking Reactions: The primary reaction involving 3-Fmoc-amino-pyrrolidine hydrochloride is the removal of the Fmoc protecting group.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deblocking Reagents: Piperidine, pyrrolidine, and piperazine are commonly used for Fmoc removal.
Reaction Conditions: The deblocking reactions are usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Major Products:
Scientific Research Applications
Chemistry: 3-Fmoc-amino-pyrrolidine hydrochloride is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins . It serves as a building block in the synthesis of complex peptide sequences.
Biology and Medicine: In biological research, the compound is used for the synthesis of peptide-based therapeutics and diagnostic agents . It is also employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: In the pharmaceutical industry, 3-Fmoc-amino-pyrrolidine hydrochloride is used for the large-scale production of peptide drugs and other bioactive compounds .
Mechanism of Action
The primary mechanism of action of 3-Fmoc-amino-pyrrolidine hydrochloride involves the removal of the Fmoc protecting group. This process occurs through a base-induced mechanism where the base abstracts a proton from the Fmoc group, leading to the formation of a reactive intermediate called dibenzofulvene . The dibenzofulvene intermediate is then scavenged by the base, resulting in the deprotection of the amino group .
Comparison with Similar Compounds
4-Methylpiperidine: Used as an alternative deblocking reagent in SPPS.
Piperazine: Another secondary amine used for Fmoc removal.
Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C19H21ClN2O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H |
InChI Key |
GEDFWBWVZJVGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
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